N-tert-butyl-3-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-2-(2-CHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole ring, a chlorobenzylidene moiety, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2-CHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide.
Introduction of the Chlorobenzylidene Moiety: The chlorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Formation of the Hydrazino Group: The hydrazino group is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling: The final compound is obtained by coupling the intermediate with N-(2-methyl-2-propanyl)propanamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions can occur at the hydrazino group.
Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as an antimicrobial or anticancer agent. The presence of the benzisothiazole ring, known for its biological activity, makes it a promising candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2-CHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The chlorobenzylidene moiety may enhance the compound’s binding affinity, while the hydrazino group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A simpler compound with a benzisothiazole ring, used as a biocide.
3-[2-(2-Chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide: A structurally similar compound with a cyclohexyl group instead of the 2-methyl-2-propanyl group.
Uniqueness
The uniqueness of 3-[(2E)-2-(2-CHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzylidene moiety, in particular, may enhance its reactivity and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN4O3S |
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Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-tert-butyl-3-[[(E)-(2-chlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-21(2,3)24-19(27)12-13-26(23-14-15-8-4-6-10-17(15)22)20-16-9-5-7-11-18(16)30(28,29)25-20/h4-11,14H,12-13H2,1-3H3,(H,24,27)/b23-14+ |
InChI Key |
HIQMDPCBZFIEIH-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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